REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1.Cl[CH2:14][C:15]([OH:17])=[O:16]>CN(C=O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][O:12][CH2:14][C:15]([OH:17])=[O:16])=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
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20.1 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CCO
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
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9.4 g
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Type
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reactant
|
Smiles
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ClCC(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was then stirred for 45 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling the reaction mixture to 0° C.
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 55 to 60° C. for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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ADDITION
|
Details
|
by adding cold (about 0° C.) water
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Type
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ADDITION
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Details
|
acidification to pH 2.0 (by addition of 1.5 N HCl)
|
Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate (5×200 mL)
|
Type
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WASH
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Details
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the combined organic layers were washed with water and brine
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |